(Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione
Description
(Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core fused with a pyrazolone moiety and a 4-nitrobenzylidene substituent. The thiazolidinedione (TZD) scaffold is well-documented for its pharmacological relevance, particularly in antidiabetic and anticancer research . The Z-configuration of the benzylidene group is critical for optimizing steric and electronic interactions with biological targets.
Properties
IUPAC Name |
(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-13-18(20(27)24(22(13)2)15-6-4-3-5-7-15)23-19(26)17(31-21(23)28)12-14-8-10-16(11-9-14)25(29)30/h3-12H,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRWVPBGUZKFNJ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Synthesis of Thiazolidine-2,4-dione: Thiazolidine-2,4-dione can be prepared by the reaction of thiourea with α-haloketones.
Condensation Reaction: The final step involves the condensation of the synthesized pyrazole and thiazolidine-2,4-dione with 4-nitrobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the thiazolidine-2,4-dione core.
Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole and thiazolidine-2,4-dione rings.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives at the benzylidene moiety.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the thiazolidine-2,4-dione core may interact with proteins involved in metabolic pathways.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of hybrid molecules combining pyrazolone and thiazolidinedione pharmacophores. Key structural analogs include:
Key Structural Insights :
- The Z-configuration of the benzylidene group is sterically favorable compared to E-isomers, as seen in related thiazolidinediones.
Comparison with Analogous Routes :
- Compound 4i : Uses tetrazolyl-coumarin coupling, requiring harsher conditions (reflux with K₂CO₃ in acetonitrile).
- Compound 3 : Synthesized via oxadiazole-thiazolidinone fusion under milder conditions (room temperature with K₂CO₃).
Efficiency : The target compound’s nitro group may necessitate controlled reaction temperatures to avoid side reactions, unlike coumarin or oxadiazole derivatives.
Biological Activity
The compound (Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a thiazolidine ring containing both sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. The presence of the pyrazole and nitrobenzylidene substituents enhances its potential biological activity. The synthesis typically involves multi-step organic reactions that allow for the incorporation of various functional groups to optimize activity.
Antidiabetic Activity
Thiazolidine derivatives are primarily recognized for their role as PPAR-γ agonists , which play a crucial role in glucose metabolism and insulin sensitivity. The compound has shown promising antidiabetic effects by improving insulin resistance through PPAR-γ activation, similar to other TZD analogues .
Antimicrobial Activity
Recent studies indicate that TZD derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis through targeting Mur ligases. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Antioxidant Properties
The antioxidant capacity of thiazolidine derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). This property is essential in mitigating oxidative stress-related diseases. The compound has shown a marked ability to reduce oxidative damage in cellular models .
Anticancer Activity
Emerging research highlights the anticancer potential of TZD derivatives. The compound has been investigated for its ability to inhibit human topoisomerases I and II, enzymes critical for DNA replication and repair. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells .
The biological activities of this compound can be attributed to several key mechanisms:
- PPAR-γ Activation : Enhances insulin sensitivity and regulates glucose metabolism.
- Inhibition of Mur Ligases : Disrupts bacterial cell wall synthesis leading to antimicrobial effects.
- Antioxidant Mechanism : Reduces oxidative stress by scavenging ROS.
- Topoisomerase Inhibition : Prevents cancer cell proliferation by interfering with DNA replication.
Case Studies
Several studies have illustrated the biological efficacy of this compound:
- Antidiabetic Study : A study demonstrated that administration of the compound in diabetic rat models resulted in significant reductions in blood glucose levels compared to control groups .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at lower concentrations than traditional antibiotics .
- Anticancer Research : A recent investigation into its effects on MCF-7 cells revealed that treatment with the compound led to significant apoptotic cell death, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
The compound is synthesized via condensation of thiosemicarbazide derivatives with aldehydes or ketones. A typical method involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo-compound (e.g., 4-nitrobenzaldehyde) in a DMF-acetic acid mixture . Recrystallization from DMF-ethanol improves purity. Yield optimization requires adjusting molar ratios (e.g., 1:1:2 for thiosemicarbazide:chloroacetic acid:sodium acetate) and reaction time (2–4 hours under reflux) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Key techniques include:
- FT-IR : Confirms thiazolidinone C=O (1680–1720 cm⁻¹) and nitro group (1520 cm⁻¹) .
- NMR : ¹H NMR identifies Z-configuration via coupling constants (J = 10–12 Hz for benzylidene protons) .
- X-ray crystallography : SHELX software refines crystal structures, with R-factors < 0.06 for high-resolution data. Hydrogen-bonding patterns (e.g., N–H···O) are analyzed using graph-set notation .
Q. How can impurities be minimized during purification?
Recrystallization in DMF-acetic acid (1:2 ratio) removes unreacted starting materials. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves stereoisomers. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Antioxidant : DPPH radical scavenging assay (IC₅₀ calculation) .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
Q. How do solvent polarity and pH influence solubility and stability?
The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability decreases at pH >8 due to thiazolidinone ring hydrolysis. UV-Vis spectroscopy (λmax = 320 nm) monitors degradation under accelerated storage conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize multi-step syntheses?
DoE identifies critical factors (e.g., temperature, catalyst loading) using response surface methodology. For example, a Central Composite Design (CCD) optimizes condensation steps, reducing side-product formation by 30% . Statistical models (ANOVA) validate parameter significance (p < 0.05) .
Q. What strategies elucidate structure-activity relationships (SAR) for nitrobenzylidene derivatives?
- Bioisosteric replacement : Substitute nitro with cyano or trifluoromethyl groups to modulate electron-withdrawing effects .
- Molecular docking : AutoDock Vina predicts binding affinities to targets like PPAR-γ (docking scores < −8.0 kcal/mol correlate with antidiabetic activity) .
- 3D-QSAR : CoMFA models (q² > 0.6) link steric/electrostatic fields to antimicrobial potency .
Q. How do crystallographic data resolve contradictions in Z/E isomer characterization?
Discrepancies arise from dynamic disorder in crystal lattices. High-resolution XRD (0.8 Å) with SHELXL refines occupancy factors for Z-isomers. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) to validate configurations .
Q. Which computational methods predict metabolic pathways and toxicity?
- ADMET Prediction : SwissADME estimates bioavailability (TPSA > 140 Ų indicates poor absorption) .
- CYP450 metabolism : Schrödinger’s MetaSite identifies oxidation sites (e.g., nitro reduction to amine) .
- Toxicity : ProTox-II predicts hepatotoxicity (probability >70%) due to thiazolidinedione moieties .
Q. What advanced techniques track degradation pathways under physiological conditions?
- LC-MS/MS : Identifies hydrolyzed metabolites (e.g., thiazolidinone ring-opened products) in simulated gastric fluid .
- Isotope labeling : ¹³C-NMR traces nitro group reduction in anaerobic environments .
- Accelerated stability studies : Arrhenius plots (Eₐ = 50 kJ/mol) predict shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
